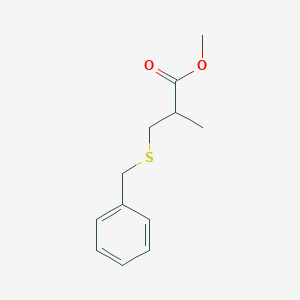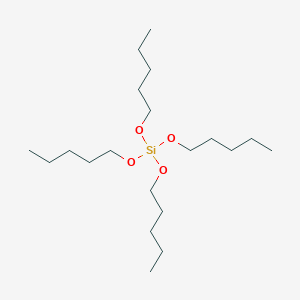
Tetrakis(pentyloxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(pentyloxy)silane is an organosilicon compound with the molecular formula C20H44O4Si. It is characterized by a silicon atom bonded to four pentyloxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(pentyloxy)silane can be synthesized through the reaction of silicon tetrachloride with pentanol in the presence of a base. The reaction typically proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}5\text{H}{11}\text{OH} \rightarrow \text{Si(OC}5\text{H}{11})_4 + 4 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where silicon tetrachloride and pentanol are continuously fed into the system. The reaction is catalyzed by a base such as pyridine or triethylamine, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Tetrakis(pentyloxy)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and pentanol.
Oxidation: The compound can be oxidized to form silicon dioxide and pentanoic acid.
Substitution: It can undergo substitution reactions where the pentyloxy groups are replaced by other alkoxy groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Alcohols or other nucleophiles in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Silanols and pentanol.
Oxidation: Silicon dioxide and pentanoic acid.
Substitution: Various alkoxy-substituted silanes.
Scientific Research Applications
Tetrakis(pentyloxy)silane has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of silicon-based materials, including siloxane polymers and silicon dioxide films.
Catalysis: The compound is employed in the preparation of catalysts for organic reactions.
Surface Modification: It is used to modify the surface properties of materials, enhancing their hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism by which tetrakis(pentyloxy)silane exerts its effects involves the formation of strong silicon-oxygen bonds. These bonds are highly stable and resistant to hydrolysis, making the compound useful in applications requiring durable materials. The molecular targets include hydroxyl groups on surfaces, which react with the silane to form covalent bonds .
Comparison with Similar Compounds
Tetrakis(trimethylsilyloxy)silane: This compound is similar in structure but has trimethylsilyloxy groups instead of pentyloxy groups.
Tetrakis(4-bromophenyl)silane: Used in the synthesis of porous organic polymers.
Uniqueness: Tetrakis(pentyloxy)silane is unique due to its longer alkoxy chains, which impart different physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring flexible and hydrophobic materials .
Properties
CAS No. |
6382-12-3 |
|---|---|
Molecular Formula |
C20H44O4Si |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
tetrapentyl silicate |
InChI |
InChI=1S/C20H44O4Si/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4/h5-20H2,1-4H3 |
InChI Key |
KCTGOQZIKPDZNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCO[Si](OCCCCC)(OCCCCC)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


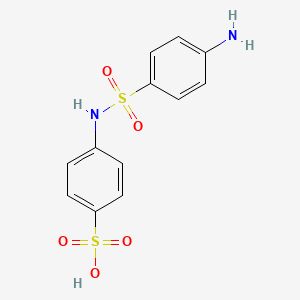
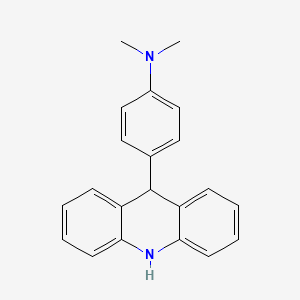
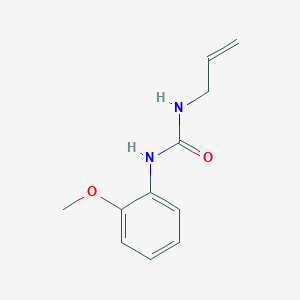

![N-(4-Methylphenyl)-2-({4-(3-methylphenyl)-5-[(4-(3-methylphenyl)-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B11959669.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11959685.png)
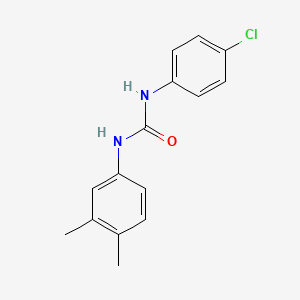
![[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol](/img/structure/B11959704.png)
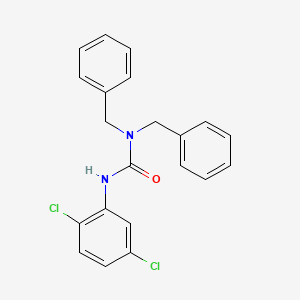
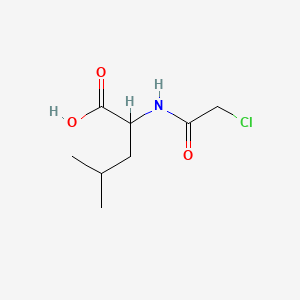
![n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)](/img/structure/B11959729.png)
